4-Cyclohexyl-n-methyl-benzenesulfonamide
CAS No.:
Cat. No.: VC16358200
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2S |
|---|---|
| Molecular Weight | 253.36 g/mol |
| IUPAC Name | 4-cyclohexyl-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C13H19NO2S/c1-14-17(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 |
| Standard InChI Key | NVDIKUDRAAVCTH-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 4-cyclohexyl-N-methyl-benzenesulfonamide is C₁₃H₁₉NO₂S, with a molecular weight of 253.36 g/mol . The structure comprises a benzene ring sulfonated at the para position, with a cyclohexyl group and a methyl group attached to the sulfonamide nitrogen (Figure 1).
Key Physical Properties:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 84–85°C | |
| Boiling Point | 350°C | |
| Density | 1.1414 (estimate) | |
| Water Solubility | <0.1 g/100 mL at 21°C | |
| LogP (Partition Coefficient) | 3.367 (estimated) |
The compound is a white or yellowish crystalline solid with limited water solubility, favoring organic solvents such as methanol or dimethylformamide (DMF) . Its stability under standard storage conditions (sealed, dry, room temperature) is notable, though it reacts with strong oxidizing agents .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a two-step alkylation process:
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Sulfonamide Formation: Reaction of 4-methylbenzenesulfonyl chloride with cyclohexylamine yields N-cyclohexyl-4-methylbenzenesulfonamide .
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N-Methylation: Treatment of the intermediate with methyl iodide in the presence of sodium hydride (NaH) in DMF completes the synthesis .
Reaction Conditions:
Industrial Production
Scalable methods utilize continuous flow reactors to optimize yield and purity. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
Biological Activity and Applications
Anticancer Activity
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In Vitro Cytotoxicity: Demonstrated against FaDu hypopharyngeal tumor cells (IC₅₀ = 50 µM).
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Mechanism: Induction of apoptosis through mitochondrial pathway activation.
Enzyme Inhibition
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Carbonic Anhydrase II: Inhibition (IC₅₀ = 50 nM) suggests potential for treating glaucoma.
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Dopamine Receptors: Structural analogs activate central nervous system receptors, implicating neuropharmacological uses .
Industrial Applications
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Plasticizers: Used as stabilizers in polymer production due to thermal stability .
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Herbicides: Crystallographic studies reveal herbicidal activity linked to molecular packing and hydrogen bonding .
Recent Research Developments
Crystallographic Insights
X-ray diffraction analysis reveals a disordered cyclohexyl ring adopting a chair conformation. Intermolecular N–H···O hydrogen bonds form dimers, stabilizing the crystal lattice .
Derivative Optimization
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